Rigosertib

Catalog No.
S630237
CAS No.
592542-59-1
M.F
C21H25NO8S
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rigosertib

CAS Number

592542-59-1

Product Name

Rigosertib

IUPAC Name

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid

Molecular Formula

C21H25NO8S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+

InChI Key

OWBFCJROIKNMGD-BQYQJAHWSA-N

SMILES

Array

Synonyms

(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid, N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine, ON 01910, ON 01910.Na, ON-01910, ON01910, rigosertib, rigosertib sodium, sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Rigosertib is an N-[2-methoxy-5-({[2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl}methyl)phenyl]glycine in which the double bond has E-configuration. It is a non-ATP-competitive inhibitor of PLK1 with an IC50 of 9 nM and exhibits anti-cancer properties. It has a role as a microtubule-destabilising agent, an EC 2.7.11.21 (polo kinase) inhibitor, an apoptosis inducer and an antineoplastic agent. It is a conjugate acid of a rigosertib(1-).
Rigosertib has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others.
Rigosertib is a synthetic benzyl styryl sulfone analogue and Ras mimetic, with potential antineoplastic activity. Upon administration, rigosertib targets and binds to Ras-binding domain (RBD) found in many Ras effector proteins, including Raf kinase and phosphatidylinositol 3-kinase (PI3K). This prevents Ras from binding to its targets and inhibits Ras-mediated signaling pathways, including Ras/Raf/Erk, Ras/CRAF/polo-like kinase1 (Plk1), and Ras/ PI3K/Akt signaling pathways. This induces cell cycle arrest and apoptosis and inhibits proliferation in a variety of susceptible tumor cells.
RIGOSERTIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.
a Plk1 inhibitor with antineoplastic activity; structure in first source
See also: Rigosertib Sodium (active moiety of).

Rigosertib (CAS 592542-59-1), also known as ON-01910, is a synthetic benzyl styryl sulfone analogue that functions as a highly selective, non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and the PI3K/Akt pathway. Unlike conventional kinase inhibitors, it binds to the Ras-binding domain, disrupting critical protein-protein interactions rather than competing for the ATP pocket. In procurement and assay design, the free acid form of Rigosertib is highly valued for its nanomolar potency (PLK1 IC50 = 9 nM) and its unique ability to overcome multidrug resistance mechanisms in in vitro oncology models. Its dual-pathway inhibition profile makes it a critical benchmark material for researchers developing next-generation therapeutics for refractory malignancies, offering a distinct mechanistic alternative to standard ATP-competitive agents .

Substituting Rigosertib with generic, well-known PLK1 inhibitors like BI-2536 or Volasertib fundamentally compromises mechanistic assays. ATP-competitive inhibitors trigger a conformational change in PLK1 that unmasks a cryptic caspase-3 cleavage site, generating a hyperactive 44 kDa kinase fragment that confounds downstream signaling readouts and induces off-target mitotic catastrophe; Rigosertib’s allosteric binding entirely avoids this target cleavage[1]. Furthermore, substitution between Rigosertib free acid (CAS 592542-59-1) and Rigosertib sodium (CAS 1225497-78-8) will cause formulation failures. The free acid is optimal for DMSO-based high-throughput screening but requires complex co-solvent systems for in vivo use, whereas the sodium salt is required for direct aqueous solubility .

Prevention of Confounding Target Cleavage in Kinase Assays

In comparative studies using K562 leukemic cell lines, ATP-competitive PLK1 inhibitors induced unintended target degradation. BI-2536 and GSK-461363 caused dose-dependent cleavage of PLK1 at 10-25 nM, generating a hyperactive 44 kDa fragment. In stark contrast, Rigosertib completely failed to trigger PLK1 cleavage even at concentrations up to 250 nM, preserving the structural integrity of the target kinase [1].

Evidence DimensionPLK1 cleavage induction
Target Compound DataRigosertib (No cleavage at 250 nM)
Comparator Or BaselineBI-2536 / GSK-461363 (Dose-dependent cleavage at 10-25 nM)
Quantified DifferenceComplete prevention of caspase-3 mediated target fragmentation
ConditionsK562 cell lines treated with inhibitors, assessed via immunoblotting

Ensures accurate loss-of-function modeling in kinase assays without the interference of hyperactive, cleaved kinase fragments.

Maintained Efficacy in Multidrug-Resistant (MDR) Phenotypes

Traditional kinase inhibitors often suffer severe potency drop-offs in the presence of efflux pumps. Rigosertib demonstrates remarkable consistency, maintaining an IC50 of 50-100 nM against multidrug-resistant tumor cell lines, including MES-SA/DX5a and CEM/C2a. This performance directly parallels its baseline cytotoxicity of 50-250 nM across 94 standard, non-resistant tumor cell lines, proving its immunity to standard MDR mechanisms .

Evidence DimensionCytotoxicity (IC50) in MDR cell lines
Target Compound Data50-100 nM (in MES-SA/DX5a, CEM/C2a)
Comparator Or Baseline50-250 nM (in 94 standard tumor cell lines)
Quantified DifferenceNo loss of potency in the presence of multidrug resistance mechanisms
ConditionsIn vitro cell viability assays

Validates the compound as a superior screening tool for developing treatments against refractory, efflux-pump-expressing malignancies.

Processability and Vehicle Requirements (Free Acid vs. Sodium Salt)

Procurement selection between Rigosertib forms dictates downstream formulation protocols. The free acid (CAS 592542-59-1) requires a specific multi-component vehicle—such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline—to achieve a clear solution at ≥ 2.5 mg/mL for animal models. In contrast, Rigosertib sodium (CAS 1225497-78-8) achieves high direct water solubility (up to 28 mg/mL) without organic co-solvents.

Evidence DimensionAqueous formulation processability
Target Compound DataRigosertib Free Acid (Requires DMSO/PEG/Tween/Saline for 2.5 mg/mL)
Comparator Or BaselineRigosertib Sodium (Direct water solubility of 28 mg/mL)
Quantified DifferenceDistinct requirement for organic co-solvents vs. pure aqueous solubility
ConditionsStandard laboratory formulation preparation at room temperature

Buyers must procure the free acid for cost-effective DMSO-based in vitro assays, but select the sodium salt if direct high-concentration aqueous dosing is required.

High-Throughput Screening in Refractory Oncology

Due to its ability to maintain 50-100 nM IC50 values in MDR lines (e.g., MES-SA/DX5a), Rigosertib free acid is the ideal benchmark compound for DMSO-based high-throughput screening libraries aimed at identifying novel agents that bypass P-glycoprotein efflux pumps.

Mechanistic Profiling of PLK1 Signaling Pathways

Because it does not induce the caspase-3 mediated cleavage of PLK1 into a hyperactive 44 kDa fragment, Rigosertib is the preferred chemical probe for studying true PLK1 loss-of-function, avoiding the confounding variables introduced by ATP-competitive inhibitors like BI-2536 [1].

In Vivo Xenograft Modeling of Dual-Pathway Inhibition

When formulated correctly using its required co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), the free acid form can be effectively utilized in murine xenograft models to study the synergistic effects of simultaneous PLK1 and PI3K/Akt pathway blockade .

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

451.13008793 Da

Monoisotopic Mass

451.13008793 Da

Heavy Atom Count

31

UNII

67DOW7F9GL

Other CAS

592542-59-1

Wikipedia

Rigosertib

Dates

Last modified: 08-15-2023

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